
1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt)
Description
1,2-Diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt), abbreviated here as DPhPS-Na, is a synthetic phospholipid characterized by its branched phytanoyl (3,7,11,15-tetramethylhexadecanoyl) acyl chains and a phosphatidylserine (PS) head group. Its sodium salt formulation enhances solubility in aqueous systems, making it suitable for reconstituting lipid bilayers and studying ion channel activity . DPhPS-Na is widely used in biophysical research, particularly in membrane protein studies, due to its chemical stability and resistance to oxidation (attributed to its saturated, branched acyl chains) .
Properties
Molecular Formula |
C46H88NNa2O10P |
---|---|
Molecular Weight |
892.1 g/mol |
IUPAC Name |
disodium;2-amino-3-[2,3-bis(3,7,11,15-tetramethylhexadecanoyloxy)propoxy-oxidophosphoryl]oxypropanoate |
InChI |
InChI=1S/C46H90NO10P.2Na/c1-34(2)17-11-19-36(5)21-13-23-38(7)25-15-27-40(9)29-44(48)54-31-42(32-55-58(52,53)56-33-43(47)46(50)51)57-45(49)30-41(10)28-16-26-39(8)24-14-22-37(6)20-12-18-35(3)4;;/h34-43H,11-33,47H2,1-10H3,(H,50,51)(H,52,53);;/q;2*+1/p-2 |
InChI Key |
MBNBIPFVPCWBKZ-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)OCC(COP(=O)([O-])OCC(C(=O)[O-])N)OC(=O)CC(C)CCCC(C)CCCC(C)CCCC(C)C.[Na+].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) typically involves the following steps:
Preparation of Phytanoyl Chloride: Phytanic acid is converted to phytanoyl chloride using thionyl chloride or oxalyl chloride.
Esterification: The phytanoyl chloride is then reacted with glycerol to form 1,2-diphytanoyl-sn-glycerol.
Phosphorylation: The 1,2-diphytanoyl-sn-glycerol is phosphorylated using phosphorus oxychloride (POCl3) to form 1,2-diphytanoyl-sn-glycero-3-phosphate.
Coupling with L-Serine: The phosphate group is then coupled with L-serine in the presence of a base such as triethylamine to form 1,2-diphytanoyl-sn-glycero-3-phospho-L-serine.
Sodium Salt Formation: Finally, the compound is neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of phytanic acid and glycerophospho-L-serine.
Oxidation: The phytanoyl chains can undergo oxidation reactions, particularly at the terminal methyl groups, forming carboxylic acids.
Substitution: The phosphate group can participate in substitution reactions, where the serine moiety can be replaced with other amino acids or functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles in the presence of catalysts like triethylamine.
Major Products
Hydrolysis: Phytanic acid and glycerophospho-L-serine.
Oxidation: Carboxylic acids derived from the oxidation of phytanoyl chains.
Substitution: Modified phospholipids with different head groups.
Scientific Research Applications
Membrane Studies
1,2-Diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) is widely used in the study of lipid bilayers and membrane dynamics. Its incorporation into artificial membranes aids researchers in understanding:
- Membrane Fluidity : The presence of this phospholipid affects the fluidity and phase behavior of lipid bilayers, which is crucial for cellular function and signaling pathways.
- Protein Interactions : It plays a role in studying the localization and function of membrane proteins, particularly those involved in apoptosis and signaling pathways.
Liposome Technology
This phospholipid is integral to liposome preparation, which is essential for:
- Drug Delivery Systems : Liposomes can encapsulate drugs, enhancing their delivery to target sites in the body. The unique properties of 1,2-diphytanoyl-sn-glycero-3-phospho-L-serine facilitate the development of liposomes that can improve bioavailability and reduce side effects.
- Gene Therapy : The compound is used to create liposomes that deliver nucleic acids into cells effectively.
Biophysical Research
In biophysical studies, 1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) serves as a model compound for investigating:
- Lipid Bilayer Properties : Researchers analyze how variations in lipid composition affect bilayer behavior.
- Phase Transitions : The compound helps identify phase transitions in lipid systems under different temperature and pressure conditions.
Medical Applications
Research has explored the potential of this phospholipid in:
- Targeted Drug Delivery : Its ability to modulate membrane properties makes it suitable for developing targeted therapies.
- Artificial Membranes : It is studied as a component of artificial membranes for various therapeutic applications.
Industrial Applications
In addition to its research applications, 1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) finds use in:
- Cosmetic Formulations : Its emulsifying properties are beneficial in cosmetic products.
- Food Industry : This phospholipid can be utilized as an emulsifier in food products.
Case Study 1: Membrane Stability
A comparative study demonstrated that liposomes containing 1,2-diphytanoyl-sn-glycero-3-phospho-L-serine exhibited enhanced stability under various conditions compared to those lacking this phospholipid. This finding underscores its importance in formulating stable drug delivery systems.
Case Study 2: Targeted Drug Delivery
Research has shown that liposomes enriched with 1,2-diphytanoyl-sn-glycero-3-phospho-L-serine effectively encapsulate chemotherapeutic agents and enhance their delivery to tumor cells. This study highlights the compound's role in improving therapeutic outcomes through targeted delivery mechanisms.
Summary
1,2-Diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) plays a crucial role in various scientific fields due to its unique properties and applications. Its significance spans from fundamental research on membrane dynamics to practical applications in drug delivery systems and industrial formulations. Continued exploration of this compound may yield further insights into its potential benefits across multiple disciplines.
Application Area | Specific Uses |
---|---|
Membrane Studies | Investigating fluidity and protein interactions |
Liposome Technology | Drug delivery and gene therapy |
Biophysical Research | Analyzing lipid bilayer properties |
Medical Applications | Targeted drug delivery and artificial membranes |
Industrial Applications | Cosmetic formulations and food industry uses |
Mechanism of Action
The mechanism of action of 1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) involves its integration into lipid bilayers, where it influences membrane fluidity and stability. The compound interacts with other lipids and proteins within the membrane, affecting their function and activity. The molecular targets include membrane-bound enzymes and receptors, which are modulated by the presence of this phospholipid.
Comparison with Similar Compounds
Comparison with Similar Phosphatidylserine Derivatives
Phosphatidylserine (PS) derivatives vary in acyl chain structure, saturation, and head-group modifications. Below is a detailed comparison of DPhPS-Na with structurally analogous compounds:
Structural and Physicochemical Properties

Key Observations :
- Chain Branching: DPhPS-Na’s phytanoyl chains create steric hindrance, reducing membrane permeability to ions compared to straight-chain analogs like DOPS-Na .
- Saturation : Unsaturated DOPS-Na forms more fluid bilayers but is susceptible to oxidative damage, whereas saturated DPhPS-Na and DMPS-Na enhance membrane rigidity .
- Phase Behavior : Shorter acyl chains (e.g., DLPS-Na) lower phase transition temperatures, enabling stable bilayers at room temperature .
Contrasting Roles :
- DPhPS-Na’s branched chains are critical for stabilizing planar lipid bilayers in electrophysiology, unlike DOPS-Na, which is preferred for dynamic membrane processes .
- DMPS-Na’s shorter saturated chains facilitate crystallization in X-ray diffraction studies, while DPhPS-Na’s branching complicates such analyses .
Biological Activity
1,2-Diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt), commonly referred to as DPhPS, is a phospholipid that plays a crucial role in cellular membranes and has significant implications in various biological processes. This article explores the biological activity of DPhPS, focusing on its structural characteristics, interactions with biomolecules, and potential applications in biomedical research.
- Molecular Formula : C₄₆H₉₀O₁₀PNa
- Molecular Weight : 857.164 g/mol
- Purity : >99%
- CAS Number : 474967-73-2
- Storage Conditions : -20°C, stable for 1 year
Biological Functions
DPhPS is known for its diverse biological activities, primarily due to its role as a component of cellular membranes. It influences membrane fluidity and permeability, which are critical for various cellular functions such as signaling and transport.
Membrane Dynamics
DPhPS contributes to the formation of lipid bilayers and is involved in membrane fusion processes. Studies have shown that phosphatidylserine (PS) can enhance the stability of lipid bilayers under mechanical stress, making it an important component in drug delivery systems and nanocarriers .
Cell Signaling
Phosphatidylserine is recognized for its role in cell signaling pathways. DPhPS has been implicated in apoptosis (programmed cell death) where it acts as a signal for macrophages to engulf dying cells . The exposure of PS on the outer leaflet of the plasma membrane during apoptosis is a critical step in this process.
Interaction with Proteins
DPhPS interacts with various proteins, influencing their activity and function. For instance:
- G-Protein Coupled Receptors (GPCRs) : DPhPS modulates GPCR signaling pathways, which are vital for numerous physiological responses.
- Ion Channels : It affects the activity of ion channels by altering membrane properties, thereby influencing neuronal signaling and muscle contraction .
Research Findings
Recent studies have highlighted the multifaceted roles of DPhPS in cellular processes:
- Neuroprotective Effects : Research indicates that DPhPS may exert neuroprotective effects by stabilizing neuronal membranes and facilitating synaptic transmission. This has potential implications for treating neurodegenerative diseases .
- Antiviral Activity : There is emerging evidence that DPhPS can inhibit viral infections by disrupting viral envelope integrity or interfering with viral entry into host cells .
- Drug Delivery Systems : DPhPS has been utilized in formulating lipid nanoparticles for delivering nucleic acids and therapeutic agents due to its biocompatibility and ability to enhance cellular uptake .
Case Studies
Several studies have investigated the biological activity of DPhPS:
- Study on Membrane Stability : A comparative study demonstrated that membranes composed of DPhPS exhibited greater stability under mechanical stress compared to those made from other phospholipids like phosphatidylcholine .
- Impact on Immune Response : Another research highlighted how DPhPS influences immune cell activation and response, suggesting its potential as an adjuvant in vaccine formulations .
Q & A
Q. What are the key structural features of 1,2-diphytanoyl-sn-glycero-3-phospho-L-serine (sodium salt) that make it suitable for membrane biophysics studies?
The compound contains branched phytanoyl acyl chains at the sn-1 and sn-2 positions, which reduce membrane fluidity and increase bilayer rigidity compared to linear acyl chains. The negatively charged phospho-L-serine headgroup mimics the anionic properties of biological membranes, enabling studies of protein-lipid interactions and membrane asymmetry . Its sodium counterion stabilizes the headgroup’s charge, influencing electrostatic interactions in bilayer systems .
Q. How does the phytanoyl chain configuration affect the stability of lipid bilayers in experimental models?
The branched phytanoyl chains introduce steric hindrance, which disrupts regular acyl chain packing. This results in bilayers with higher thermal stability and resistance to phase transitions, making the compound ideal for studying membrane behavior under extreme pH or temperature conditions. Differential Scanning Calorimetry (DSC) is typically used to characterize these phase properties .
Q. What methodologies are recommended for preparing liposomes using this phospholipid?
Thin-film hydration followed by extrusion is a standard method. The lipid is dissolved in chloroform, dried under nitrogen to form a film, and hydrated with buffer. Extrusion through polycarbonate membranes (e.g., 100 nm pores) produces unilamellar vesicles. Dynamic Light Scattering (DLS) validates liposome size and polydispersity, while ζ-potential measurements confirm surface charge .
Advanced Research Questions
Q. How can researchers resolve contradictions in phase transition temperature data for this phospholipid across different studies?
Discrepancies often arise from variations in hydration levels, buffer composition, or measurement techniques. For example, DSC data may differ if heating rates exceed 1°C/min. To reconcile results, standardize experimental conditions (e.g., 10 mM Tris-HCl, pH 7.4) and validate using complementary methods like fluorescence anisotropy with diphenylhexatriene (DPH) probes .
Q. What strategies optimize the incorporation of this phospholipid into mixed-lipid systems for studying protein-membrane interactions?
Use lipidomic approaches to determine optimal molar ratios. For instance, blending with unsaturated lipids (e.g., 1,2-dioleoyl-sn-glycero-3-phosphocholine) can balance rigidity and fluidity. Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantifies binding affinities of proteins like annexins or kinases to the anionic headgroup .
Q. How do molecular dynamics (MD) simulations clarify the role of phytanoyl chains in modulating membrane curvature?
MD simulations reveal that branched chains reduce lateral pressure in the bilayer’s hydrophobic core, favoring negative curvature. This property is critical for studying membrane fission/fusion processes or designing lipid nanoparticles (LNPs) for drug delivery. Simulations should use force fields like CHARMM36 or Martini, validated against experimental Small-Angle X-ray Scattering (SAXS) data .
Q. What analytical techniques address challenges in quantifying trace amounts of this phospholipid in complex biological matrices?
Liquid Chromatography-Mass Spectrometry (LC-MS) with Multiple Reaction Monitoring (MRM) is optimal. Use a C18 column and negative ionization mode to target the phospho-L-serine headgroup (e.g., m/z 747.5 → 281.1 for the sodium adduct). Internal standards like deuterated analogs improve quantification accuracy .
Technical Considerations
Q. Why might fluorescence recovery after photobleaching (FRAP) yield inconsistent results in membranes containing this phospholipid?
High bilayer rigidity from phytanoyl chains can slow lipid diffusion, leading to incomplete recovery. Mitigate this by using shorter bleaching times or pairing with fluidizing lipids (e.g., 20 mol% cholesterol). Control experiments with fluorescently labeled lipids (e.g., NBD-PE) ensure measurement validity .
Q. How does the sodium salt form influence the compound’s solubility and handling in vitro?
The sodium salt enhances water dispersibility compared to free-acid forms. However, solubility in aqueous buffers is pH-dependent; prepare stock solutions in chloroform:methanol (2:1 v/v) and store at −20°C under argon to prevent oxidation. Sonication or vortexing with glass beads improves hydration .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.